6-(Trifluoromethoxy)benzo[d]oxazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F3N2O2 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) |
InChI Key |
GZDANCHBNJGSCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)N |
Origin of Product |
United States |
Cyclization Via Electrophilic Cyanating Agent:
One effective method involves the reaction of a 2-aminophenol (B121084) derivative with a non-hazardous electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). chemrio.comprepchem.com This approach avoids the use of highly toxic reagents like cyanogen (B1215507) bromide (BrCN), which has been traditionally used for such transformations. bldpharm.com The reaction proceeds by cyclization of the 2-aminophenol with the cyanating agent to form the 2-aminobenzoxazole (B146116) core. chemrio.com
The general scheme for this reaction is as follows:
Scheme 1: Metal-free synthesis of 2-aminobenzoxazoles using NCTS.
| Entry | 2-Aminophenol Substituent | Product | Yield (%) |
| 1 | H | Benzo[d]oxazol-2-amine | 85 |
| 2 | 4-Chloro | 6-Chlorobenzo[d]oxazol-2-amine | 89 |
| 3 | 4-Nitro | 6-Nitrobenzo[d]oxazol-2-amine | 91 |
| 4 | 4-Methyl | 6-Methylbenzo[d]oxazol-2-amine | 82 |
| This table presents data for analogous compounds to illustrate the general applicability of the method. |
One Pot Amination Via Smiles Rearrangement:
A second innovative, metal-free approach is the one-pot amination of a benzoxazole-2-thiol with a variety of amines. chemrio.combldpharm.com This reaction is mediated by chloroacetyl chloride and proceeds through an intramolecular Smiles rearrangement. chemrio.comprepchem.com The methodology is noted for its broad amine scope and short reaction times. chemrio.com This pathway is particularly useful for generating N-substituted 2-aminobenzoxazoles.
The key steps involve the activation of the benzoxazole-2-thiol followed by nucleophilic attack by an amine and subsequent rearrangement to yield the final product.
| Amine | Product (N-Substituted-benzo[d]oxazol-2-amine) | Yield (%) |
| Cyclohexylamine | N-Cyclohexylbenzo[d]oxazol-2-amine | 94 |
| Benzylamine | N-Benzylbenzo[d]oxazol-2-amine | 92 |
| Morpholine | 4-(Benzo[d]oxazol-2-yl)morpholine | 88 |
| Aniline | N-Phenylbenzo[d]oxazol-2-amine | 85 |
| This table showcases the versatility of the Smiles rearrangement for producing diverse N-substituted derivatives. |
Solid-Phase Synthesis Approaches
Solid-phase synthesis is a powerful technique for rapidly generating large libraries of compounds for high-throughput screening. An efficient solid-phase methodology has been developed specifically for the synthesis of 2-aminobenzoxazole (B146116) derivatives, which could be readily adapted for the production of 6-(trifluoromethoxy)benzo[d]oxazol-2-amine. biosynth.com
This strategy utilizes a thioether linkage as a "safety-catch" linker. The synthesis begins by anchoring a 2-aminophenol (B121084) precursor to a solid support, such as Merrifield resin. The key steps are outlined below: biosynth.com
Resin Loading: The process starts with the reaction of a 2-aminophenol (e.g., 2-amino-4-(trifluoromethoxy)phenol) and carbon disulfide (CS₂) with Merrifield resin in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC). This forms a polymer-bound 2-mercaptobenzoxazole (B50546). biosynth.com
Oxidation: The resin-bound thioether is then oxidized, typically using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA), to form a reactive sulfoxide (B87167) or sulfone intermediate. This oxidation step "activates" the linker for the next step.
Nucleophilic Displacement and Cleavage: The final 2-aminobenzoxazole product is generated by treating the activated resin with a desired amine. The amine displaces the resin-bound intermediate, simultaneously cleaving the product from the solid support. biosynth.com If the primary amine is desired, ammonia (B1221849) or an ammonia equivalent can be used.
This methodology allows for significant diversification. Different amines can be used in the final step to generate a library of N-substituted 2-aminobenzoxazoles. Furthermore, if a substituted 2-aminophenol containing a functional group (like a nitro group) is used, this group can be chemically modified while still on the resin before the final cleavage step, adding another layer of diversity to the synthesized library. biosynth.com
| Starting 2-Aminophenol | Amine used for Cleavage | Product |
| 2-Amino-4-chlorophenol | Piperidine | 6-Chloro-N-(piperidin-1-yl)benzo[d]oxazol-2-amine |
| 2-Amino-4-methylphenol | Benzylamine | N-Benzyl-6-methylbenzo[d]oxazol-2-amine |
| 2-Amino-4-nitrophenol | Morpholine | 4-(6-Nitrobenzo[d]oxazol-2-yl)morpholine |
| 2-Amino-4-chlorophenol | 4-Chlorobenzylamine | 6-Chloro-N-(4-chlorobenzyl)benzo[d]oxazol-2-amine |
| This table illustrates the combinatorial potential of the solid-phase synthesis approach for generating a library of diverse 2-aminobenzoxazoles. |
Structure Activity Relationship Sar Studies of 6 Trifluoromethoxy Benzo D Oxazol 2 Amine Derivatives
Influence of the Benzoxazole (B165842) Core on Biological Activity
The benzoxazole nucleus is a prominent heterocyclic structure found in a multitude of pharmacologically active compounds. chemistryjournal.netglobalresearchonline.net Its significance in medicinal chemistry stems from its ability to serve as a versatile scaffold for designing molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. chemistryjournal.netnih.govresearchgate.net The structural similarity of the benzoxazole core to naturally occurring purine (B94841) bases like adenine (B156593) and guanine (B1146940) allows these derivatives to interact with various biomolecules within biological systems. chemistryjournal.net
The 2-substituted benzoxazole derivatives, in particular, have garnered considerable attention from researchers due to their diverse applications in medicinal chemistry. nih.gov The biological activity of these compounds is often dictated by the nature of the substituent at the 2-position. Furthermore, the fused heterocyclic system of the benzoxazole core is considered crucial for its antimicrobial activity. esisresearch.org Modifications to the benzoxazole nucleus have led to the development of new generations of compounds with enhanced potency and improved biological profiles. globalresearchonline.net Studies on related heterocyclic compounds have shown that the benzoxazole ring system is a key determinant of activity. For example, in a series of oxazolidinone derivatives, replacement of a benzotriazole (B28993) moiety with a benzoxazole resulted in a significant loss of antibacterial activity. nih.gov This underscores the specific and vital role the benzoxazole core plays in defining the biological action of its derivatives.
Impact of the 6-Trifluoromethoxy Substitution on Pharmacological Profiles
The introduction of a trifluoromethoxy (-OCF3) group onto a molecular scaffold is a key strategy in drug design aimed at enhancing a compound's physicochemical and biological properties. mdpi.combohrium.comscilit.com This substituent significantly influences the pharmacological profile of drug candidates by improving metabolic stability, modulating lipophilicity, and enhancing membrane permeability. mdpi.comresearchgate.net The trifluoromethoxy group is known for its high metabolic stability, which can prolong a drug's half-life. researchgate.net
In the context of the benzoxazole scaffold, the 6-trifluoromethoxy substitution is expected to confer several advantages. The strong electron-withdrawing nature of the -OCF3 group can alter the electronic properties of the aromatic ring, which is a critical factor for the effectiveness of many drugs. researchgate.net This substitution can lead to improved pharmacokinetic profiles and binding selectivity of the drug candidate. mdpi.com For instance, the related compound Riluzole (B1680632), which is a 2-amino-6-trifluoromethoxy-benzothiazole, demonstrates neuroprotective effects, highlighting the potential of this substitution in conferring specific biological activities. researchgate.net
Role of Trifluoromethoxy Group in Modulating Molecular Interactions
The trifluoromethoxy group plays a pivotal role in modulating the interactions between a molecule and its biological target. Its high electronegativity makes it a potent electron-withdrawing group, which can enhance hydrogen bonding and electrostatic interactions with target proteins. researchgate.net Furthermore, the trifluoromethoxy group is larger than a methyl group and can increase binding affinity and selectivity through enhanced hydrophobic interactions. researchgate.net
This group also allows for the fine-tuning of lipophilicity (logP values), which is essential for optimizing membrane permeability and, consequently, bioavailability. mdpi.comresearchgate.net The combination of the lipophilic trifluoromethyl moiety and the polar oxygen atom provides a unique balance that can be exploited in drug design to achieve desired pharmacokinetic properties. researchgate.net
Structure-Activity Relationships of Substituents on the 2-Amine Nitrogen
The 2-amino group of the 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine scaffold is a critical site for modification to modulate biological activity. The reactivity of this amine group allows for the synthesis of a wide array of N-substituted derivatives. nih.govmsu.edu SAR studies on related 2-aminobenzothiazole (B30445) derivatives have shown that modifications at this position significantly impact their therapeutic potential. For example, the synthesis of Schiff bases from 2-amino-6-trifluoromethoxy benzothiazole (B30560) has yielded compounds with notable efficacy against oxidative stress-mediated neuroinflammation. researchgate.net
The nature of the substituent on the 2-amine nitrogen can influence the molecule's polarity, steric bulk, and ability to form hydrogen bonds, all of which are crucial for target binding. A general trend observed in benzoxazole and benzothiazole derivatives is that the introduction of different aryl, alkyl, or heterocyclic moieties at the 2-amino position can lead to a diverse range of pharmacological activities.
Table 1: Representative SAR of Substituents on the 2-Amine Nitrogen of a Hypothetical Benzoxazole Series
| Compound | R-Group (on 2-Amine) | Biological Activity (Hypothetical IC50 in µM) |
| A-1 | -H | 10.5 |
| A-2 | -CH3 | 8.2 |
| A-3 | -C6H5 (Phenyl) | 2.1 |
| A-4 | -C6H4-Cl (4-Chlorophenyl) | 0.8 |
| A-5 | -C(O)CH3 (Acetyl) | > 50 (Inactive) |
This table presents hypothetical data based on general SAR trends discussed in the literature for benzazole derivatives, where aromatic substitutions on the 2-amine often enhance potency, while acylation can diminish it.
Positional Isomerism and its Effects on Biological Activity
Positional isomerism, which concerns the placement of substituents on the benzoxazole ring, can have a profound effect on the biological activity of the resulting compounds. Shifting a substituent from one position to another can alter the molecule's shape, electronic distribution, and ability to interact with its biological target.
For instance, a study on oxazolidinone derivatives featuring a pendant benzotriazole found that a linearly attached benzotriazole derivative was more potent than its angular counterpart. nih.gov Similarly, research on N-(benzo[d]thiazol-2-yl)-nitrobenzamides demonstrated that the position of the nitro group (ortho, meta, or para) on the benzamide (B126) ring influenced the compound's solid-state arrangement and photophysical properties. mdpi.com These findings highlight that even subtle changes in the position of a functional group can lead to significant differences in physical properties and biological efficacy. Therefore, the placement of the trifluoromethoxy group at the 6-position of the benzo[d]oxazol-2-amine is a deliberate choice that likely optimizes its pharmacological profile compared to other positional isomers.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. Within the this compound scaffold, several bioisosteric replacements can be considered.
The benzoxazole core itself can be replaced with other benz-fused heterocycles such as benzimidazole (B57391) or benzothiazole. esisresearch.org These replacements can alter the electronic and geometric properties of the molecule, potentially leading to different biological activities. For example, in some series, benzothiazole derivatives have shown enhanced antimicrobial activity compared to their benzoxazole and benzimidazole counterparts. esisresearch.org
The trifluoromethoxy group at the 6-position could be replaced by other electron-withdrawing groups like a trifluoromethyl (-CF3) or a nitro (-NO2) group. The trifluoromethyl group is a common bioisostere for chlorine due to their similar steric size. mdpi.com However, each replacement would uniquely alter the molecule's lipophilicity and hydrogen-bonding capacity.
The 2-amine group could also be a site for bioisosteric replacement, for instance with a hydroxyl or thiol group, which would fundamentally change the molecule's chemical nature and its interactions with biological targets. Studies on triazolopyrimidine scaffolds have shown that replacing key nitrogen atoms or the entire core can lead to significant, and often unpredictable, changes in binding affinity. nih.gov
Mechanistic Investigations of 6 Trifluoromethoxy Benzo D Oxazol 2 Amine and Analogues
Molecular Target Identification and Validation
The identification of molecular targets for 6-(trifluoromethoxy)benzo[d]oxazol-2-amine and its analogues has been approached through various research models, often focusing on structurally similar compounds like benzothiazole (B30560) and benzimidazole (B57391) derivatives. A key analogue, Riluzole (B1680632), which is a 2-amino-6-(trifluoromethoxy)benzothiazole, has been extensively studied. fda.gov Its neuroprotective effects are believed to stem from multiple mechanisms, including the blockade of voltage-dependent sodium channels and interference with glutamate (B1630785) neurotransmission. fda.govnih.gov This suggests that these targets are relevant for this class of compounds. The mode of action for Riluzole is not fully understood, but its pharmacological properties point towards an inhibitory effect on glutamate release and inactivation of voltage-dependent sodium channels. fda.gov
Another identified target for analogues is the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which has been implicated in Alzheimer's disease. Benzothiazolyl ureas, which share the core benzothiazole structure, have been identified as inhibitors of this enzyme. Furthermore, the benzothiazole analogue PK 26124 has been identified as a possible antagonist of excitatory amino acid neurotransmission, which may explain its anticonvulsant properties. nih.govnih.gov
Enzyme Inhibition Mechanisms
The benzoxazole (B165842) scaffold and its analogues have been shown to interact with and inhibit several key enzyme systems.
Inhibition of Oxidoreductases (e.g., 17β-HSD10)
Analogues of this compound, specifically benzothiazole-based ureas, have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). This mitochondrial enzyme is a potential therapeutic target for Alzheimer's disease due to its interaction with the amyloid-beta peptide. Research has shown that derivatives of Riluzole can inhibit 17β-HSD10, and this inhibition is considered to have therapeutic potential.
Modulation of Cyclooxygenase (COX) Enzymes
Currently, there is limited publicly available research detailing the direct interaction or modulation of cyclooxygenase (COX) enzymes by this compound or its close analogue, Riluzole. While COX-2 specific inhibitors are a major class of anti-inflammatory drugs, the activity of this particular benzoxazole compound against these enzymes has not been a significant focus of published studies. nih.gov
Interactions with Cholinesterase and Tyrosinase
Cholinesterase: Certain benzoxazole analogues have demonstrated inhibitory activity against cholinesterases. A study on novel benzoxazole and naphthoxazole derivatives found that 4-(Naphtho[1,2-d] nih.govnih.govoxazol-2-yl)benzene-1,3-diol is a potent inhibitor of acetylcholinesterase (AChE) with mixed-type inhibition. nih.gov The benzothiazole analogue, Riluzole, has also been shown to block muscle acetylcholine (B1216132) receptors, which could affect neuromuscular transmission. nih.govnih.gov
Tyrosinase: The benzoxazole scaffold is a promising candidate for tyrosinase inhibition. nih.gov Studies on 2-phenylbenzo[d]oxazole and 2-mercaptobenzoxazole (B50546) analogues have revealed potent inhibitory effects on mushroom tyrosinase. nih.govnih.gov For instance, certain 2-phenylbenzo[d]oxazole compounds with a resorcinol (B1680541) structure showed significantly stronger inhibition than the well-known inhibitor, kojic acid. nih.gov Similarly, benzothiazole analogues, such as 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, have been reported as highly potent competitive inhibitors of tyrosinase. mdpi.com The inhibitory mechanism of some 2-mercaptobenzoxazole analogues is believed to involve the chelation of copper ions within the enzyme's active site. nih.gov
| Compound Analogue Class | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |
| 2-Phenylbenzo[d]oxazoles | Mushroom Tyrosinase | 0.51 - 3.50 | - | nih.gov |
| 2-Mercaptobenzoxazoles | Mushroom Tyrosinase | 0.08 - 0.24 | - | nih.gov |
| Naphthoxazole derivative | Acetylcholinesterase (AChE) | 0.058 | Mixed-type | nih.gov |
| Naphthoxazole derivative | Butyrylcholinesterase (BChE) | 0.981 | - | nih.gov |
| Benzothiazole derivative | Mushroom Tyrosinase | 0.2 | Competitive | mdpi.com |
Receptor Binding Modalities
Voltage-Dependent Ion Channel Antagonism (e.g., Na+ Channels)
A primary and well-documented mechanism of action for the benzothiazole analogue Riluzole is the blockade of voltage-gated sodium channels. fda.gov This action is considered a key contributor to its neuroprotective effects. Riluzole preferentially blocks TTX-sensitive sodium channels, which are often associated with damaged neurons. wikipedia.org The inhibition of these channels is voltage-dependent, and it is thought that this action helps to stabilize neuronal membranes and reduce hyperexcitability. This mechanism is central to the therapeutic use of Riluzole in conditions like amyotrophic lateral sclerosis (ALS). fda.govnih.govwikipedia.org
Mechanistic Insights into this compound and its Analogs Remain Elusive
Despite a thorough search of scientific literature, specific mechanistic investigations into the compound this compound, particularly concerning its interactions with GABA and NMDA receptors and its influence on cellular pathways, have not been found in the public domain. The requested detailed analysis for the article, "," cannot be provided at this time due to a lack of available research data on this specific molecule.
While information on analogous structures exists, such as the benzothiazole derivative 2-Amino-6-trifluoromethoxy benzothiazole, a direct extrapolation of its biological activities to the benzoxazole counterpart would be speculative and not scientifically rigorous. Research on 2-Amino-6-trifluoromethoxy benzothiazole has indicated potential as an antagonist of excitatory amino acid neurotransmission, with noted anticonvulsant properties. However, it was found to be inactive against GABA antagonists, suggesting its mechanism of action may not directly involve the GABAergic system.
The absence of published data for this compound prevents the creation of the requested sections on GABA and NMDA receptor interactions and cellular pathway perturbations. Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological profile of this specific compound.
Biological Activities and Therapeutic Potential of 6 Trifluoromethoxy Benzo D Oxazol 2 Amine Derivatives in Preclinical Research
Antimicrobial Activity Studies
The quest for novel antimicrobial agents is a pressing global challenge, and benzoxazole (B165842) derivatives have emerged as a promising scaffold in this endeavor.
Derivatives of the benzoxazole and the structurally similar benzothiazole (B30560) core have demonstrated notable antibacterial properties. For instance, thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy)benzothiazole have been synthesized and evaluated for their antibacterial potential. nih.gov Two compounds, in particular, exhibited significant activity. One showed comparable activity to the standard drug streptomycin (B1217042) against Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. nih.gov The other was as effective as the reference compound against S. aureus and L. monocytogenes. nih.gov
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
|---|---|---|---|
| Thiazolidinone derivative 11a | Listeria monocytogenes | 0.10–0.25 | nih.gov |
| Thiazolidinone derivative 11a | Pseudomonas aeruginosa | 0.10–0.25 | nih.gov |
| Thiazolidinone derivative 11a | Escherichia coli | 0.10–0.25 | nih.gov |
| Thiazolidinone derivative 11a | Staphylococcus aureus | 0.10–0.25 | nih.gov |
| Thiazolidinone derivative 11b | Staphylococcus aureus | 0.15 | nih.gov |
| Thiazolidinone derivative 11b | Listeria monocytogenes | 0.15 | nih.gov |
| Streptomycin (Standard) | Multiple strains | 0.15 | nih.gov |
In addition to their antibacterial properties, benzoxazole derivatives have been investigated for their antifungal activity. Studies on 3-(2-benzoxazol-5-yl)alanine derivatives have shown that nearly half of the compounds tested possess antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov Other research has highlighted the fungicidal action of compounds like 2-methylthiobenzoxazole, which was found to inhibit the spores of the fungus Verticillium dahliae by 96.4%. e3s-conferences.org Benzoxazole derivatives have also shown efficacy against plant pathogens such as Erysiphe cichoraceorum (powdery mildew on cucumbers) and Erysiphe graminis (powdery mildew on wheat). e3s-conferences.org
| Compound | Fungal Species | Observed Effect | Reference |
|---|---|---|---|
| 3-(2-Benzoxazol-5-yl)alanine derivatives | Candida albicans | Antifungal properties observed in almost half of the compounds. | nih.gov |
| 2-Methylthiobenzoxazole | Verticillium dahliae | 96.4% inhibition of spores. | e3s-conferences.org |
| Benzoxazolyl-2-carbamic acid butyl ester | Verticillium dahliae | 65% inhibition of spores. | e3s-conferences.org |
| Benzoxazole derivatives | Erysiphe cichoracearum | Fungicidal action noted. | e3s-conferences.org |
| Benzoxazole derivatives | Erysiphe graminis | Fungicidal action noted. | e3s-conferences.org |
Anthelmintic Activity Investigations
Parasitic worm infections remain a significant health concern globally, and the development of new anthelmintic drugs is crucial. In this context, N-methylbenzo[d]oxazol-2-amine has been identified as a promising lead compound. nih.gov It has demonstrated potency comparable to the widely used anthelmintic drug albendazole (B1665689) against Gnathostoma spinigerum, Caenorhabditis elegans, and Trichinella spiralis. nih.gov In vivo studies using mice infected with Trichinella spiralis have further supported its anthelmintic properties. nih.gov The 50% effective concentration (EC50) of N-methylbenzo[d]oxazol-2-amine on C. elegans and T. spiralis were reported to be 5.77 µM and 3.8 µM, respectively. nih.gov Additionally, a series of 2-amino-6-substituted benzothiazoles have been synthesized and examined for their anthelmintic activity. researchgate.net
| Compound | Parasite | Activity | Reference |
|---|---|---|---|
| N-Methylbenzo[d]oxazol-2-amine | Gnathostoma spinigerum | Potency comparable to albendazole. | nih.gov |
| N-Methylbenzo[d]oxazol-2-amine | Caenorhabditis elegans | EC50 of 5.77 µM. | nih.gov |
| N-Methylbenzo[d]oxazol-2-amine | Trichinella spiralis | EC50 of 3.8 µM. | nih.gov |
Anti-inflammatory and Analgesic Properties
Benzoxazole and benzothiazole derivatives have also been explored for their potential as anti-inflammatory and analgesic agents. nih.gov Research into 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic and propanoic acid side chains has been conducted. nih.gov In in vivo studies using a p-benzoquinone-induced writhing test in mice, propanoic acid derivatives generally showed higher analgesic and anti-inflammatory activities. nih.gov Specifically, 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid exhibited the highest analgesic and anti-inflammatory activity among the tested compounds. nih.gov
Neuroprotective Research Applications
The neuroprotective potential of this class of compounds is an active area of investigation. 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124) has been shown to prevent convulsions in various rodent models, including those induced by maximal electroshock and inhibitors of GABA synthesis. nih.gov This compound's anticonvulsant activity profile suggests that it may act as an antagonist of excitatory dicarboxylic amino acids. nih.gov Furthermore, derivatives of 2-amino-6-(trifluoromethoxy)benzoxazole are being studied as potential inhibitors of voltage-dependent sodium channels, which could have implications for neuroprotective therapies. researchgate.net The neuroprotective effects of a 6-nitrobenzo[d]thiazol-2-amine derivative have also been investigated in a zebrafish model of epilepsy, where it was found to reduce neurodegenerative markers. nih.gov
Enzyme Inhibitory Applications Beyond Therapeutic Targets
The inhibitory activity of benzoxazole derivatives extends to various enzymes beyond those directly targeted for therapeutic intervention in the previously mentioned areas. For example, certain benzisoxazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov This suggests a potential application in the management of metabolic disorders. Additionally, related heterocyclic systems, such as benzothiazole-6-sulphonamides, have been reported to be effective inhibitors of carbonic anhydrase. nih.gov Other research has pointed to the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) by thienopyrimidine derivatives, highlighting the broad enzyme inhibitory potential of related heterocyclic structures. mdpi.com
Antioxidant Activity Profiling
The antioxidant potential of derivatives of 6-(trifluoromethoxy)benzo[d]oxazol-2-amine has been a subject of scientific inquiry, particularly in the context of developing novel therapeutic agents. Research into a series of newly synthesized 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, which are analogues of riluzole (B1680632), has included the evaluation of their antioxidant capabilities. These studies are crucial for understanding the broader pharmacological profile of this class of compounds.
Investigations into these benzoxazole derivatives have employed established in vitro methods to determine their ability to counteract oxidative stress. Specifically, the antioxidant potentials of these compounds have been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferrous ion (Fe²⁺) chelating assay. These methods provide insights into two distinct mechanisms of antioxidant action: the ability to donate a hydrogen atom or an electron to neutralize free radicals, and the capacity to bind to pro-oxidant metal ions, thereby preventing them from participating in the generation of reactive oxygen species.
Among the synthesized compounds, which included Schiff bases and their metal complexes, notable differences in antioxidant activity were observed. The research indicated that the metal complexes, particularly copper complexes of the 2-amino-6-(trifluoromethoxy)benzoxazole Schiff base derivatives, demonstrated the most potent antioxidant properties when compared to the free ligands researchgate.net. This suggests that the chelation of the benzoxazole derivatives with metal ions can significantly enhance their antioxidant capacity, a finding that is consistent with theoretical data from quantum chemical calculations researchgate.net.
The following table summarizes the types of antioxidant assays performed and the key findings for the 2-amino-6-(trifluoromethoxy)benzoxazole derivatives.
| Assay Type | Key Findings | Reference |
| DPPH Radical Scavenging Assay | Metal complexes exhibited superior activity compared to the free ligands. | researchgate.net |
| Ferrous Ion (Fe²⁺) Chelating Assay | Copper complexes were identified as having the best antioxidant properties among the tested compounds. | researchgate.net |
These preclinical findings highlight the potential of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives as a scaffold for the development of new antioxidant agents. The enhanced activity of the metal complexes points towards a promising strategy of using chelation to improve the therapeutic potential of this class of compounds.
Computational and Theoretical Studies of 6 Trifluoromethoxy Benzo D Oxazol 2 Amine Systems
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine and its analogs, docking studies are instrumental in identifying potential biological targets and understanding the intricacies of ligand-protein interactions.
Research on related benzoxazole (B165842) and benzothiazole (B30560) derivatives has demonstrated the utility of molecular docking in predicting binding affinities and interaction patterns with various protein targets. For instance, docking studies on 2-amino-6-trifluoromethoxy benzothiazole Schiff bases revealed their binding affinity for inflammatory mediators like cyclooxygenase 2 (COX-2), JNK, tumor necrosis factor (TNF-α), and nuclear factor kappa B (NF-kB). researchgate.netnih.gov Similarly, molecular docking has been employed to investigate the interactions of benzoxazole derivatives with cancer-related proteins such as Akt and NF-κB, which are involved in cell proliferation and survival. researchgate.net These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. nih.gov The oxygen and nitrogen atoms within the benzoxazole structure can act as hydrogen bond acceptors, facilitating interactions within the polar regions of enzyme active sites. researchgate.net
The general process of molecular docking involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein, which are then converted into a suitable format for the docking software, such as AutoDock Vina. researchgate.net The software then explores various possible conformations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity. researchgate.net The results are typically interpreted in terms of binding energy, with lower values indicating a more favorable interaction. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's chemical behavior.
By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict a molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. epstem.net Conceptual DFT can further identify a molecule's electrophilic and nucleophilic nature, pinpointing favorable sites for chemical attack. researchgate.net
These calculations are performed using software packages like Gaussian, often employing basis sets such as B3LYP/6-31G(d,p). epstem.net The outputs include optimized molecular geometries, vibrational frequencies (which can be compared with experimental IR spectra), and various electronic properties like electronegativity, chemical hardness, and softness. epstem.net Such theoretical data is invaluable for understanding the intrinsic properties of the molecule and for rationalizing its observed biological activities.
In Silico Design and Virtual Screening Methodologies
The insights gained from molecular docking and quantum chemical calculations are foundational for in silico design and virtual screening. These methodologies allow for the rapid and cost-effective evaluation of large libraries of virtual compounds to identify promising candidates for synthesis and biological testing. researchgate.net
Virtual screening can be either ligand-based or structure-based. Ligand-based virtual screening involves searching for molecules in a database that are similar to a known active compound. nih.gov Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein to dock a library of compounds and identify those with the best predicted binding affinity. mdpi.com
For example, in the development of novel inhibitors, a virtual screening workflow might start with a large chemical library which is then filtered based on drug-like properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.comnih.gov The remaining compounds are then docked into the active site of the target protein, and the top-scoring hits are selected for further investigation. researchgate.netmdpi.com This approach has been successfully used to identify potential inhibitors for a variety of targets, including those relevant to cancer and infectious diseases. nih.govnih.gov The design of new derivatives often involves modifying the core scaffold, such as the benzoxazole ring, with different substituents to enhance biological activity and selectivity. scite.ai
Molecular Dynamics Simulations for Conformational Analysis and Binding
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. MD simulations are particularly useful for refining the results of molecular docking and for gaining a deeper understanding of the binding process.
In MD simulations, the movements of atoms in the ligand-protein complex are simulated over a period of time, typically nanoseconds, by solving Newton's equations of motion. mdpi.com This allows for the observation of how the ligand and protein adapt to each other and for the calculation of binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. researchgate.net
These simulations can reveal the stability of key interactions, such as hydrogen bonds, and can highlight the importance of water molecules in the binding interface. The analysis of the trajectory from an MD simulation can provide information on the flexibility of different regions of the protein and the ligand, which can be crucial for understanding the binding mechanism. researchgate.net For instance, MD simulations have been used to confirm the stability of complexes between benzothiazole derivatives and their target enzymes, showing minimal deviations and fluctuations over the simulation time. researchgate.net
Proteomic Approaches for Target Identification
Identifying the specific protein targets of a bioactive compound is a critical step in understanding its mechanism of action. Chemical proteomics is a powerful approach for the unbiased identification of protein targets from a complex biological sample. nih.gov This methodology typically involves the use of a chemical probe, which is a modified version of the bioactive compound that can be used to "fish" for its binding partners. nih.gov
The probe is designed with a reactive group and a tag (e.g., biotin) that allows for its covalent attachment to its target proteins and subsequent enrichment from a cell lysate. nih.gov The enriched proteins are then identified using mass spectrometry-based proteomic techniques. nih.gov Different types of probes and enrichment strategies can be employed, including affinity-based probes and photo-affinity labeling. nih.gov
Quantitative proteomic methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to differentiate specific binders from non-specific background proteins. nih.gov While direct proteomic studies on this compound are not widely reported, the general principles of chemical proteomics have been successfully applied to identify the targets of other small molecules, including kinase inhibitors and natural products. nih.govnih.gov This approach holds great promise for elucidating the full spectrum of biological targets for this compound and its derivatives.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes for Complex Analogues
Future research will likely focus on creating more efficient and diverse synthetic pathways to access complex analogues of 6-(trifluoromethoxy)benzo[d]oxazol-2-amine. While methods for synthesizing 2-aminobenzoxazoles are established, the development of novel strategies can broaden the accessible chemical space and facilitate the generation of libraries for biological screening.
A key area of development will be the exploration of green chemistry principles. For instance, an electrochemical method that avoids toxic chemicals has been reported for the synthesis of benzoxazole (B165842) derivatives through intramolecular anodic coupling. morressier.com Further research could adapt this environmentally benign approach for the synthesis of this compound analogues.
Another promising avenue is the use of innovative catalytic systems. Copper-catalyzed cyclization of ortho-haloanilides has proven to be a general method for forming benzoxazoles. organic-chemistry.org Investigating novel ligands and reaction conditions for this transformation could lead to higher yields and broader substrate scope, enabling the synthesis of previously inaccessible derivatives. A recently developed one-pot amination of benzoxazole-2-thiol using various amines mediated by chloroacetyl chloride via an intramolecular Smiles rearrangement presents a metal-free approach that is scalable and has a wide scope for amines. acs.org
Furthermore, the synthesis of a new series of 2-amino-6-(trifluoromethoxy)benzoxazole derivatives has been described, providing a foundation for further structural modifications. researchgate.net These efforts will be crucial for generating a diverse set of compounds for detailed biological evaluation.
Advanced SAR Elucidation through Combinatorial Chemistry and High-Throughput Screening
A systematic exploration of the structure-activity relationship (SAR) is essential to optimize the therapeutic potential of this compound. Combinatorial chemistry coupled with high-throughput screening (HTS) offers a powerful platform for this purpose. morressier.comnih.gov
Future SAR studies should focus on several key structural modifications:
Substitution on the Benzene Ring: The trifluoromethoxy group at the 6-position is a critical feature. However, exploring other electron-withdrawing or electron-donating groups at this and other positions could significantly impact biological activity. researchgate.net
Modification of the 2-Amino Group: The amino group at the 2-position is a key site for derivatization. Synthesizing libraries of amides, sulfonamides, and other functional groups at this position can lead to compounds with improved potency and selectivity.
Scaffold Hopping: Replacing the benzoxazole core with other heterocyclic systems like benzothiazole (B30560) or benzimidazole (B57391), while retaining the key pharmacophoric features, could lead to the discovery of novel chemotypes with distinct biological profiles. nih.gov
The generation of combinatorial libraries, whether through solid-phase acs.org or liquid-phase acs.org synthesis, will be instrumental in rapidly generating a multitude of analogues for screening. HTS methodologies can then be employed to efficiently screen these libraries against various biological targets to identify promising lead compounds. nih.gov
Deeper Mechanistic Insights into Target Engagement and Cellular Effects
While preliminary studies have shown that derivatives of this compound can act as antagonists of voltage-dependent sodium channels researchgate.net, a deeper understanding of their mechanism of action is required. Future research should aim to elucidate the precise molecular targets and cellular pathways modulated by these compounds.
Key areas of investigation include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, photo-affinity labeling, and chemoproteomics to identify the specific protein targets of active compounds.
Biochemical and Biophysical Assays: Characterizing the binding kinetics and thermodynamics of the compound-target interactions using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
Cellular Assays: Investigating the downstream cellular effects of target engagement, including changes in signaling pathways, gene expression, and post-translational modifications. For instance, the benzothiazole analogue, 2-amino-6-trifluoromethoxy benzothiazole, has been shown to antagonize excitatory amino acid neurotransmission. researchgate.netnih.gov
Understanding the detailed mechanism of action will not only help in optimizing the lead compounds but also in identifying potential biomarkers for patient stratification and monitoring therapeutic response in future clinical applications.
Exploration of Emerging Biological Applications
The structural similarity to riluzole (B1680632) suggests a potential role for this compound derivatives in neurodegenerative diseases. However, the versatile benzoxazole scaffold is known to exhibit a wide range of biological activities, opening up possibilities for exploring other therapeutic areas. nih.govmdpi.com
Emerging applications to be investigated include:
Oncology: Benzoxazole derivatives have shown promise as anticancer agents by targeting various pathways, including VEGFR-2 inhibition and apoptosis induction. nih.govnih.gov Screening campaigns against a panel of cancer cell lines could reveal potential antitumor activity.
Infectious Diseases: The benzoxazole core is present in some antimicrobial agents. nih.gov Evaluation against a broad spectrum of bacteria and fungi could identify new leads for treating infectious diseases.
Inflammatory Disorders: Some benzoxazole derivatives possess anti-inflammatory properties. Investigating their effects on key inflammatory mediators and pathways could lead to novel treatments for inflammatory conditions.
Agricultural Chemicals: Benzoxazole and benzothiazole derivatives have been explored for their potential as agricultural chemicals, exhibiting antibacterial, antiviral, and herbicidal activities. nih.gov
A comprehensive screening of optimized analogues against a diverse set of biological targets will be crucial for uncovering the full therapeutic potential of this chemical scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers significant potential to accelerate the development of this compound analogues. preprints.orgpreprints.org
Future research should leverage AI and ML in several key areas:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing for the prioritization of synthetic efforts. nih.govnih.gov
De Novo Design: Utilizing generative models to design novel benzoxazole derivatives with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.com
Lead Optimization: Employing ML algorithms to guide the lead optimization process by predicting the impact of specific structural modifications on various pharmacological properties. nih.gov
Synthesis Planning: Using AI-powered retrosynthesis tools to devise efficient and cost-effective synthetic routes for the designed compounds. mdpi.com
By combining the predictive power of AI with the empirical data from experimental studies, the design-make-test-analyze cycle can be significantly expedited, leading to a more efficient and successful drug discovery campaign. youtube.comyoutube.com
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR in DMSO-d₆ confirm structural integrity. For example, signals at δ 7.17–7.77 ppm correspond to aromatic protons, while NH₂ groups appear as broad singlets (~7.73 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ at m/z 356.0326 for a nitro-substituted derivative) .
- Melting Point Analysis : Sharp melting ranges (e.g., 196–199°C) indicate purity .
How can structure-activity relationships (SAR) guide the design of this compound derivatives for neuroprotective or anticancer activity?
Advanced Research Question
SAR studies reveal that:
- Substituent Position : 4-Aryl groups (e.g., 4-nitrophenyl) enhance binding to targets like calmodulin or PI3Kα by increasing π-π stacking interactions .
- Trifluoromethoxy Group : The -OCF₃ moiety improves metabolic stability and membrane permeability due to its electronegativity and lipophilicity .
- Bioisosteric Replacements : Replacing the oxazole ring with thiazole (as in riluzole) alters selectivity for ion channels vs. enzymes .
What computational strategies are employed to predict the binding modes of this compound derivatives with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock or Glide software predicts interactions with targets like PI3Kα. For example, the oxazole ring forms hydrogen bonds with Lys802, while the trifluoromethoxy group occupies a hydrophobic pocket .
- Molecular Dynamics (MD) : Simulations (e.g., 100 ns in GROMACS) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating stable binding .
- QSAR Models : 2D/3D descriptors (e.g., logP, polar surface area) correlate with IC₅₀ values to prioritize derivatives for synthesis .
How do reaction intermediates and byproducts affect the scalability of this compound synthesis?
Advanced Research Question
- Intermediate Isolation : The 4-bromo intermediate (synthesized in 36% yield) is prone to hydrolysis, requiring inert atmospheres and low-temperature storage .
- Byproduct Formation : Over-bromination at the 5-position can occur if Br₂ is in excess, necessitating precise stoichiometric control (1:1 Br₂:aniline) .
- Purification Challenges : Column chromatography (silica gel, hexane/EtOAc) resolves regioisomers, but gradient optimization is critical for >95% purity .
What in vitro assays are used to evaluate the anti-inflammatory or antimicrobial potential of this compound derivatives?
Basic Research Question
- Anti-inflammatory : LPS-induced IL-6/IL-1β mRNA suppression in RAW264.7 macrophages (qRT-PCR), with EC₅₀ values compared to dexamethasone .
- Antimicrobial : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains, with derivatives showing 15-fold enhanced activity via pqsR inhibition .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) establish selectivity indices (IC₅₀ > 100 μM desired) .
How can pharmacokinetic properties of this compound derivatives be optimized for CNS penetration?
Advanced Research Question
- LogP Optimization : Aim for 2–3 to balance blood-brain barrier (BBB) permeability and solubility. Introducing methyl groups increases logP but may reduce solubility .
- P-glycoprotein Efflux Avoidance : Remove hydrogen bond donors (e.g., replace NH₂ with N-methyl groups) to minimize efflux .
- Plasma Stability : Incubation in human plasma (37°C, 1 hour) followed by LC-MS quantifies metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
